molecular formula C15H14N2O5S B1652359 N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide CAS No. 1427965-57-8

N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide

Cat. No.: B1652359
CAS No.: 1427965-57-8
M. Wt: 334.3
InChI Key: AZIWICNNHJUTPW-UHFFFAOYSA-N
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Description

N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide is a chemical compound with the molecular formula C15H14N2O5S and the CAS Registry Number 1427965-57-8 . This benzamide derivative features a sulfonyl bridge connecting a 2-methoxybenzamide group and a 4-aminocarbonylphenyl group, a structural motif found in compounds with various investigated biological activities . The presence of both sulfonamide and benzamide functional groups in a single molecule makes it a compound of interest in medicinal chemistry and drug discovery research . Compounds with sulfonylamide structures have been explored as inhibitors of key enzymes, such as cyclin-dependent kinase 2 (CDK2), and are investigated for their potential in cancer research . Furthermore, the structural features of this compound, including the aminocarbonyl group, suggest potential for derivatization, making it a valuable building block for generating chemical libraries in structure-activity relationship (SAR) studies . It is also a candidate for prodrug development, as the aminomethylation of similar compounds is a known strategy to modulate a drug's hydrophilicity and its delivery properties within the body . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-carbamoylphenyl)sulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-22-13-5-3-2-4-12(13)15(19)17-23(20,21)11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIWICNNHJUTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009376
Record name N-[(4-Carbamoylphenyl)sulfonyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427965-57-8
Record name N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427965578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Carbamoylphenyl)sulfonyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((4-(AMINOCARBONLY)PHENYL)SULFONYL)-2-METHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U85527QJRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Scheme and Conditions

  • Sulfonylation :
    $$ \text{2-Methoxybenzamide} + \text{4-(Chlorosulfonyl)benzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Intermediate sulfonamide} $$

    • Base : Sodium hydroxide (2.5 equiv).
    • Solvent : Toluene or dichloromethane.
    • Temperature : Reflux (110°C for toluene).
  • Amidation :
    The intermediate sulfonyl chloride is treated with aqueous ammonia to yield the final product.

Optimization and Yield

  • Patent US20160214929A1 reports analogous syntheses achieving yields of 67–85% after purification by crystallization.
  • Excess base (e.g., NaOH) ensures complete deprotonation of the benzamide nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

Method 2: Coupling of Preformed Sulfonamide and Benzoyl Chloride

An alternative approach couples 4-aminocarbonylbenzenesulfonamide with 2-methoxybenzoyl chloride.

Reaction Mechanism

The sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride:
$$ \text{4-Aminocarbonylbenzenesulfonamide} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{Product} $$

Key Parameters

  • Solvent : Pyridine (acts as both solvent and base).
  • Temperature : Reflux (80–100°C) for 4–6 hours.
  • Workup : Crude product purified via preparative HPLC.

Comparative Efficiency

  • PMC3330251 demonstrates similar couplings for N-benzoyl-2-hydroxybenzamides, achieving 51–69% yields after HPLC purification.
  • Pyridine’s dual role minimizes side reactions, though it complicates solvent recovery.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Recent patents highlight solid-phase strategies for scalable synthesis.

Stepwise Assembly

  • Resin-bound sulfonamide : Immobilize 4-aminocarbonylbenzenesulfonamide on Wang resin via its carboxylic acid group.
  • Acylation : Treat with 2-methoxybenzoyl chloride in DMF.
  • Cleavage : Release the product using TFA/water.

Advantages

  • Purity : Solid-phase methods reduce intermediate purification steps.
  • Yield : WO2022056100A1 reports 70–90% yields for analogous compounds.

Analytical Characterization and Quality Control

Critical data for verifying synthesis success include:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 11.70 (amide NH), 7.72–7.88 (aromatic protons), and 3.80 (methoxy OCH₃).
  • HPLC : Purity >99% achieved via C18 reverse-phase chromatography.

Mass Spectrometry

  • ESI-MS : m/z 334.3 [M+H]⁺, consistent with the molecular formula C₁₅H₁₄N₂O₅S.

Challenges and Mitigation Strategies

Hydrolysis of Sensitive Groups

  • Methoxy group stability : Avoid strong acids/bases; use mild conditions (pH 7–8).
  • Amide protection : Temporarily protect the aminocarbonyl group as a tert-butoxycarbonyl (Boc) derivative during sulfonylation.

Purification Difficulties

  • Crystallization : Use ethanol/water mixtures for high recovery.
  • Chromatography : Preparative HPLC with acetonitrile/water gradients resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide has shown potential as a pharmaceutical agent, particularly in targeting specific diseases such as cancer. Its structure allows it to function as an inhibitor of epidermal growth factor receptors (EGFR), which are often implicated in the proliferation of cancer cells.

Case Study: EGFR Inhibition

A study highlighted the compound's ability to inhibit mutant forms of EGFR, including those associated with non-small cell lung cancer (NSCLC). The compound demonstrated efficacy in suppressing tumor growth by blocking phosphorylation events in activated mutant EGFRs, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its unique functional groups can be utilized in various chemical reactions, including:

  • Sulfonamide Formation : The sulfonyl group can participate in nucleophilic substitutions, making it useful for synthesizing other sulfonamide derivatives.
  • Amide Coupling Reactions : The amide functional group allows for coupling with other carboxylic acids or amines, facilitating the development of new pharmaceutical compounds.

Research and Development

Ongoing research is focused on optimizing the synthesis of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide and exploring its derivatives for enhanced biological activity. The compound's structural modifications are being investigated to improve its selectivity and potency against specific targets in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibitor of EGFR; potential anti-cancer agent ,
Organic SynthesisBuilding block for sulfonamides and amides; useful in nucleophilic reactions ,
Research & DevelopmentOngoing studies on structural optimization for enhanced efficacy ,

Mechanism of Action

The mechanism of action of N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The methoxybenzene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide
  • CAS No.: 1427965-57-8 (as per )
  • Molecular Formula : C₁₅H₁₄N₂O₅S
  • Structure: Features a 2-methoxybenzamide core linked via a sulfonyl group to a 4-aminocarbonylphenyl moiety .

Key Characteristics :

  • The compound contains distinct functional groups: a methoxy group (OCH₃), a sulfonyl bridge (SO₂), and an aminocarbonyl group (CONH₂) on the phenyl ring.
  • Spectral data (e.g., IR, NMR) would highlight absorption bands for NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹), and sulfonyl stretching vibrations .

Comparison with Structurally Similar Compounds

Cyprosulfamide (N-[[4-[(Cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide)

  • CAS No.: 221667-31-8
  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Key Differences: Replaces the aminocarbonyl group (CONH₂) with a cyclopropylaminocarbonyl group (CONHC₃H₅). Applications: Registered herbicide safener used with isoxaflutole to protect crops from herbicide damage . Regulatory Status: EPA-approved tolerances for residues in food crops .

Glibenclamide (5-Chloro-N-[4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl]-2-methoxybenzamide)

  • CAS No.: 10238-21-8
  • Molecular Formula : C₂₃H₂₈ClN₃O₅S
  • Key Differences: Contains a chloro substituent and a cyclohexylcarbamoyl-sulfamoyl group instead of aminocarbonyl. Applications: Second-generation sulfonylurea antidiabetic drug that stimulates insulin secretion . Structural Contrasts: The sulfamoyl linkage connects to a phenethyl group rather than a phenyl ring, altering pharmacokinetics .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • CAS No.: Not explicitly listed (see ).
  • Key Differences: Substitutes the aminocarbonyl group with a nitro group (NO₂) and adds a bromo atom (Br) on the benzamide ring. Applications: Used as a structural analog in crystallographic studies to compare bond lengths and angles .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Key Differences: Replaces the benzamide with a 1,2,4-triazole-thione core. Tautomerism: Exists in equilibrium with thiol forms, confirmed by absence of νS-H (~2500–2600 cm⁻¹) in IR spectra . Applications: Potential antimicrobial or anticancer agents, though distinct from the herbicidal role of the target compound .

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Functional Groups Applications References
Target Compound 2-Methoxybenzamide 4-Aminocarbonylphenyl sulfonyl CONH₂, SO₂, OCH₃ Under investigation
Cyprosulfamide 2-Methoxybenzamide 4-Cyclopropylaminocarbonylphenyl sulfonyl CONHC₃H₅, SO₂, OCH₃ Herbicide safener
Glibenclamide 2-Methoxybenzamide Chloro, cyclohexylcarbamoyl-sulfamoyl Cl, SO₂NHCOC₆H₁₁, OCH₃ Antidiabetic
4MNB Benzamide Bromo, nitro, methoxy Br, NO₂, OCH₃ Structural analog
Triazole-thiones [7–9] 1,2,4-Triazole-thione Phenylsulfonyl, difluorophenyl C=S, SO₂, F Antimicrobial research

Biological Activity

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide, identified by its unique CAS number 1427965-57-8, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide has the following chemical characteristics:

  • Molecular Formula : C15H14N2O5S
  • Molecular Weight : 334.35 g/mol
  • SMILES Notation : COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(N)=O
  • Stereochemistry : Achiral with no defined stereocenters .

Biological Activity Overview

The biological activity of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific studies detailing these effects are still emerging.
  • Antitumor Activity : Some investigations have suggested that this compound may inhibit the proliferation of cancer cells, particularly in vitro studies focusing on specific cancer types.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory activity, which is being explored in various preclinical models.

The mechanisms through which N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on structural analogs and preliminary data:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, leading to therapeutic effects.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting cellular replication processes.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage.

Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis induction
MDA-MB-23125Cell cycle arrest

Case Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties, N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli50

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide
Reactant of Route 2
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N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide

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